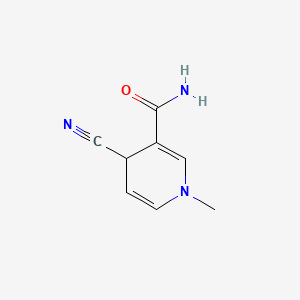![molecular formula C15H24 B579500 (1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane CAS No. 16641-59-1](/img/structure/B579500.png)
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[44002,8]decane is a sesquiterpenoid compound known for its unique tricyclic structure It is a derivative of camphor and is part of the copal group of sesquiterpenoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copacamphene typically involves a stereospecific synthetic route. One efficient method starts with the conversion of carvomenthone into its corresponding n-butylthiomethylene derivative. This intermediate is then alkylated with ethyl 2-iodopropionate, followed by the removal of the n-butylthiomethylene blocking group and esterification of the resulting acid. The key step involves an intramolecular Claisen condensation, which affords the desired diketone intermediate. This diketone is then reduced and converted into the corresponding p-tosylhydrazone, which undergoes further reactions to yield copacamphene .
Industrial Production Methods
Industrial production of copacamphene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is crucial in industrial settings to meet the demand for high-quality copacamphene.
化学反応の分析
Types of Reactions
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert copacamphene into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of copacamphene, which can be further utilized in different applications.
科学的研究の応用
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals due to its unique scent and chemical properties
作用機序
The mechanism of action of copacamphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial pathways.
類似化合物との比較
Similar Compounds
Copacamphor: A structurally related compound with similar properties.
Sativene: Another sesquiterpenoid with comparable applications.
Ylangocamphor: Shares a similar tricyclic structure and is used in similar applications.
Uniqueness
(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane stands out due to its specific stereochemistry and the efficiency of its synthetic routes. Its unique tricyclic structure and potential bioactivity make it a valuable compound for various research and industrial applications .
特性
CAS番号 |
16641-59-1 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.357 |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12-,13-,14+,15-/m0/s1 |
InChIキー |
VOBBUADSYROGAT-OEWLLCOZSA-N |
SMILES |
CC(C)C1CCC2(C3C1C(C2=C)CC3)C |
同義語 |
Copacamphene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


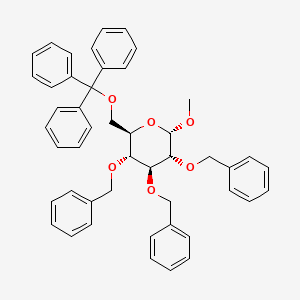
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

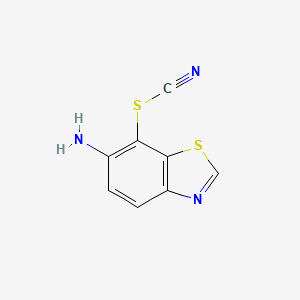
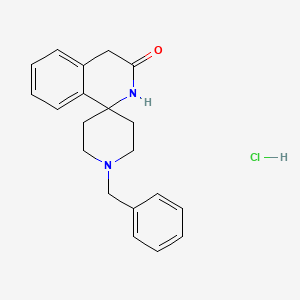
![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
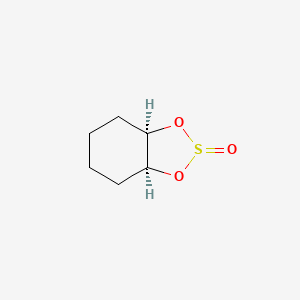
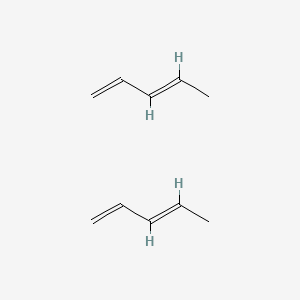
![4-BROMOBUTYRIC ACID, [1-14C]](/img/no-structure.png)
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
